4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name for 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline is N-[(4-butan-2-yloxyphenyl)methyl]-4-phenylmethoxyaniline . This name reflects the compound’s core structure:
- A central aniline group (C₆H₅NH₂) substituted at the para-position with a benzyloxy group (C₆H₅CH₂O−).
- A secondary benzylamine group (N–CH₂–C₆H₄) attached to the nitrogen, where the benzene ring is substituted at the para-position with a sec-butoxy group (CH(CH₂CH₃)CH₂O−).
The structural interpretation emphasizes the ether linkages (benzyloxy and sec-butoxy) and the secondary amine bridging two aromatic systems. The compound’s backbone consists of two benzene rings connected via a methylene-amine-methylene chain, with alkoxy substituents dictating its stereoelectronic properties .
CAS Registry Number and Alternative Naming Conventions
The compound is assigned the CAS Registry Number 1040688-59-2 , a unique identifier for chemical substances . Alternative naming conventions include:
| Synonym | Source |
|---|---|
| 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline | PubChem |
| N-[(4-butan-2-yloxyphenyl)methyl]-4-phenylmethoxyaniline | Pharmint |
| AKOS005297731 | EvitaChem |
These variants arise from differences in substituent prioritization or stylistic preferences in organic nomenclature. For instance, "sec-butoxy" and "butan-2-yloxy" are interchangeable descriptors for the same branched alkoxy group .
Molecular Formula and Weight Validation
The molecular formula C₂₄H₂₇NO₂ is validated through mass spectrometry and elemental analysis . The calculated molecular weight is 361.5 g/mol , consistent with the formula:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 24 | 12.01 | 288.24 |
| H | 27 | 1.008 | 27.22 |
| N | 1 | 14.01 | 14.01 |
| O | 2 | 16.00 | 32.00 |
| Total | 361.47 |
Minor discrepancies (<0.1%) between theoretical and experimental values are attributed to isotopic abundance or instrumental error .
SMILES Notation and Constitutional Isomer Considerations
The SMILES notation for the compound is:
CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3
This string encodes:
- The sec-butoxy group (
CCC(C)O) attached to the first benzene ring (C1=CC=C(C=C1)). - The methylene-amine bridge (
CN) linking to the second benzene ring (C2=CC=C(C=C2)). - The benzyloxy group (
OCC3=CC=CC=C3) at the para-position of the aniline ring .
Constitutional isomerism is limited due to the compound’s specific substitution pattern:
- Benzyloxy vs. sec-butoxy positioning : Switching the positions of the benzyloxy and sec-butoxy groups would yield a distinct isomer, but such a structure is not reported in literature .
- Aniline bridge connectivity : Altering the attachment site of the methylene-amine bridge (e.g., from para to meta) would require synthetic pathways not described in existing data .
Thus, the reported SMILES corresponds to the only structurally characterized isomer of this compound .
Properties
IUPAC Name |
N-[(4-butan-2-yloxyphenyl)methyl]-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-3-19(2)27-24-13-9-20(10-14-24)17-25-22-11-15-23(16-12-22)26-18-21-7-5-4-6-8-21/h4-16,19,25H,3,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWUTIBSDJZDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxy Substitution on 4-Nitrophenol
A well-documented method starts with 4-nitrophenol as the raw material. The phenolic hydroxyl group is substituted with a benzyl group using benzyl chloride or benzyl bromide in the presence of a base and phase-transfer catalyst. For instance, a method described in a patent involves:
- Reacting 4-nitrophenol with benzyl chloride, potassium carbonate, and tetrabutylammonium bromide in ethanol-water mixture at 80–90 °C for 3–5 hours followed by reflux for 5–6 hours.
- This yields 4-benzyloxy nitrobenzene with a high yield (~91.5%).
Reduction of Nitro Group to Aniline
The nitro group is then reduced to an amine using tin(II) chloride (SnCl2·2H2O) in ethanol-water under reflux conditions:
- The 4-benzyloxy nitrobenzene is refluxed with SnCl2·2H2O and ammonium chloride in ethanol-water for 5–6 hours.
- After filtration and crystallization, 4-benzyloxy aniline is obtained as a crude product.
Formation of 4-Benzyloxy Aniline Hydrochloride Salt
To improve stability and handling, the free amine is converted into its hydrochloride salt by treatment with dilute hydrochloric acid at 20–30 °C.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Nitrophenol, benzyl chloride, K2CO3, tetrabutylammonium bromide, EtOH/H2O, 80–90 °C | 4-Benzyloxy nitrobenzene | ~91.5 | Phase-transfer catalysis |
| 2 | SnCl2·2H2O, NH4Cl, EtOH/H2O, reflux 5–6 h | 4-Benzyloxy aniline (crude) | — | Reduction of nitro group |
| 3 | Dilute HCl, 20–30 °C | 4-Benzyloxy aniline HCl salt | — | Salt formation for stability |
This route is characterized by mild conditions, relatively high yields, and scalability suitable for industrial applications.
Introduction of the N-[4-(sec-butoxy)benzyl] Group
The N-substitution with the 4-(sec-butoxy)benzyl group can be achieved through reductive amination or nucleophilic substitution on an appropriate benzyl halide derivative.
Synthesis of 4-(sec-butoxy)benzyl Halide
- The sec-butoxy substituent is introduced on a 4-hydroxybenzyl precursor via alkylation with sec-butyl bromide or chloride under basic conditions.
- The resulting 4-(sec-butoxy)benzyl alcohol can be converted to the corresponding benzyl halide by reaction with thionyl chloride or phosphorus tribromide.
Reductive Amination with 4-Benzyloxy Aniline
- The 4-benzyloxy aniline is reacted with 4-(sec-butoxy)benzaldehyde or its benzyl halide equivalent in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
- This reaction forms the N-substituted amine linkage, yielding 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline.
A related patent describes a one-pot method integrating benzyl protection and condensation steps to reduce cost and simplify operations, which could be adapted for this synthesis.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.
- Reported melting points and spectral data for similar benzyloxy-substituted anilines align with expected values, confirming successful synthesis.
Summary Table of Preparation Steps for 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline
| Step | Intermediate/Product | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | 4-Benzyloxy nitrobenzene | 4-Nitrophenol, benzyl chloride, base, catalyst, EtOH/H2O, heat | Benzylation of phenol group |
| 2 | 4-Benzyloxy aniline | SnCl2·2H2O, NH4Cl, EtOH/H2O, reflux | Reduction of nitro to amine |
| 3 | 4-Benzyloxy aniline hydrochloride | Dilute HCl, room temperature | Salt formation for stability |
| 4 | 4-(sec-butoxy)benzyl halide | sec-Butyl halide, base, conversion to halide | Preparation of benzylating agent |
| 5 | 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline | 4-Benzyloxy aniline, 4-(sec-butoxy)benzyl halide or aldehyde, reducing agent | N-alkylation or reductive amination |
Research Findings and Practical Considerations
- The benzyloxy protection is essential to prevent undesired side reactions on the phenol.
- Reduction with tin(II) chloride is preferred for its mildness and high selectivity.
- The use of benzyl chloride instead of bromide reduces cost without sacrificing yield.
- One-pot methods integrating protection and condensation steps increase efficiency and are suitable for scale-up.
- The sec-butoxy substituent introduction requires careful control to avoid over-alkylation.
- Final compounds have been evaluated for biological activity, indicating the synthetic route produces bioactive molecules.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or sec-butoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Mesomorphic Properties
Compounds with terminal benzyloxy groups and varying alkyl/alkoxy chains exhibit distinct mesomorphic (liquid-crystalline) behaviors. Key comparisons include:
Key Observations :
- Alkyl Chain Length : Longer linear chains (e.g., octyloxy in I8) stabilize smectic phases by enhancing van der Waals interactions, whereas shorter or branched chains (e.g., sec-butoxy) likely disrupt packing, lowering transition temperatures .
- Benzyloxy vs. Methoxy : Benzyloxy groups enhance rigidity and π-π stacking compared to methoxy, favoring nematic (N) or smectic (Sm) phases. Methoxy derivatives exhibit narrower mesomorphic ranges .
Electronic and Steric Effects
Electron-Withdrawing/Donating Groups
- Nitro/Cyano Groups: 4-Methoxy-N-(4-nitrobenzyl)aniline (Acta Cryst. E, 2012) and 4'-(amyloxy)benzylidene-4-cyanoaniline (CAS 37075-25-5) demonstrate how electron-withdrawing groups (–NO₂, –CN) modify absorption spectra and redox behavior .
Steric Hindrance
- Branched vs. Linear Alkoxy Chains : The sec-butoxy group in the target compound introduces steric hindrance, reducing crystallinity compared to linear analogues like I6 or I6. This improves solubility in organic solvents (e.g., THF, chloroform) .
- Benzylidene vs. Benzylamine Linkers : Schiff base derivatives (e.g., I6) exhibit higher planarity and conjugation than benzylamine-linked structures, favoring liquid-crystalline behavior but increasing hydrolysis susceptibility .
Biological Activity
4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline is C24H27NO2, with a molecular weight of approximately 361.5 g/mol. The compound features an aniline moiety, a benzyl group, and a sec-butoxy group, which contribute to its unique chemical properties and potential biological applications.
Synthesis Methods
Several synthetic routes can be employed to produce 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline. Common methods include:
- Electrophilic Substitution Reactions: Utilizing aniline derivatives to introduce the benzyloxy group.
- Nucleophilic Substitution Reactions: Employing sec-butoxy derivatives in the presence of suitable catalysts.
- Oxidation and Reduction Steps: Using reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Summary of Synthetic Routes
| Method | Description |
|---|---|
| Electrophilic Substitution | Introduction of benzyloxy group via electrophilic attack on aniline derivatives. |
| Nucleophilic Substitution | Sec-butoxy derivatives react under nucleophilic conditions to form the desired product. |
| Oxidation/Reduction | Utilization of oxidation/reduction reactions to modify functional groups as needed. |
The biological activity of 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate these targets through various interactions, including hydrogen bonding and hydrophobic interactions, leading to altered biochemical pathways.
Case Studies and Research Findings
-
Antimycobacterial Activity:
A study investigated the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which demonstrated significant activity against Mycobacterium tuberculosis strains. The presence of the benzyloxy group was crucial for enhancing lipophilicity and selectivity against the bacteria . -
PPARα Agonism:
Research indicated that compounds similar to 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline exhibit agonistic effects on PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which is involved in regulating lipid metabolism and inflammation . These findings suggest potential therapeutic applications in metabolic disorders. -
Toxicity Assessment:
Toxicological evaluations have been conducted to assess the safety profile of related compounds in vivo. Results indicated that several analogues showed low toxicity at therapeutic doses, making them suitable candidates for further development .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimycobacterial | Significant inhibition against M. tuberculosis strains; structure-activity relationship established. |
| PPARα Agonism | Modulation of lipid metabolism; potential applications in treating metabolic disorders. |
| Toxicity | Low toxicity observed in vivo; favorable safety profile for therapeutic use. |
Q & A
Q. What role does 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline play in prodrug design?
- Methodological Answer : The benzyloxy group serves as a protecting group for phenolic hydroxyl moieties, enabling controlled release in vivo. For example, enzymatic cleavage of the benzyl ether in N-[4-(benzyloxy)phenyl]acetamide regenerates active metabolites like 4-aminophenol . This strategy improves solubility and bioavailability in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
